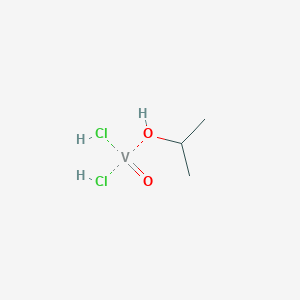

Dichloro(2-propoxy)oxovanadium (V)

Overview

Description

Dichloro(2-propoxy)oxovanadium(V) (CAS: 1636-01-7) is a vanadium(V) complex with the molecular formula C₃H₇Cl₂O₂V and a molecular weight of 196.934 g/mol . Structurally, it features a vanadium center in the +5 oxidation state coordinated by two chloride ligands, one oxo group, and a 2-propoxy (isopropoxy) ligand. The 2-propoxy group introduces steric bulk and moderate electron-donating effects compared to smaller or electronegative substituents.

Preparation Methods

Synthesis from Vanadium Oxytrichloride and Isopropanol

The direct reaction of vanadium oxytrichloride (VOCl₃) with isopropanol represents the most straightforward route to VO(O-i-Pr)Cl₂. Hillerns and Rehder (1991) demonstrated this method by slowly adding anhydrous isopropanol to VOCl₃ in an inert solvent such as dichloromethane . The exothermic reaction proceeds as follows:

3 + \text{iPrOH} \rightarrow \text{VO(O-i-Pr)Cl}2 + \text{HCl}

Key parameters include strict anhydrous conditions and stoichiometric control to prevent over-substitution (e.g., forming VO(O-i-Pr)₂Cl). The evolved HCl is either purged with nitrogen or trapped using a base. The crude product is purified via vacuum distillation or recrystallization from nonpolar solvents. Yields typically exceed 80% when the molar ratio of VOCl₃ to isopropanol is maintained at 1:1 .

Chlorination of Vanadium Alkoxide Precursors

Crans et al. (1992) developed an alternative route starting from vanadium(V) alkoxides, such as vanadium tris(isopropoxide) (VO(O-i-Pr)₃) . Treatment with hydrogen chloride (HCl) gas in toluene selectively replaces one alkoxide ligand with chloride:

3 + 2\text{HCl} \rightarrow \text{VO(O-i-Pr)Cl}2 + 2\text{iPrOH}

This method offers precise control over chloride incorporation, avoiding the formation of mixed-ligand byproducts. The reaction is conducted at 0–5°C to minimize side reactions, followed by filtration to remove precipitated iPrOH·HCl adducts. The final product is isolated in 75–85% yield .

Ligand Substitution Using Vanadium Dichloride Oxide

Hagen et al. (2000) reported a ligand exchange approach using vanadium dichloride oxide (VOCl₂) as the precursor . Reacting VOCl₂ with sodium isopropoxide (NaO-i-Pr) in tetrahydrofuran (THF) facilitates chloride-isopropoxide substitution:

₂ + \text{NaO-i-Pr} \rightarrow \text{VO(O-i-Pr)Cl}2 + \text{NaCl}

The reaction requires a 1:1 molar ratio and proceeds under reflux for 4–6 hours. Sodium chloride byproduct is removed via filtration, and the solvent is evaporated under reduced pressure. This method achieves yields of 70–78% and is notable for avoiding harsh acidic conditions .

Solvent-Mediated Metathesis Reactions

Martinez et al. (2000) pioneered a metathesis strategy using vanadium oxyacetate (VO(OAc)₃) and chlorotrimethylsilane (TMSCl) in the presence of isopropanol . The acetate ligands are displaced by chloride and isopropoxide:

3 + 2\text{TMSCl} + \text{iPrOH} \rightarrow \text{VO(O-i-Pr)Cl}2 + 2\text{AcOTMS} + \text{AcOH}

Conducted in dichloromethane at room temperature, this method benefits from the mild reactivity of TMSCl. The volatile byproducts (AcOTMS, AcOH) are removed via rotary evaporation, yielding VO(O-i-Pr)Cl₂ in 65–72% purity. While lower yielding, this route is advantageous for oxygen-sensitive substrates .

Comparative Analysis of Synthetic Methods

| Method | Precursor | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| Direct Substitution | VOCl₃ | iPrOH | CH₂Cl₂ | >80% | High |

| Alkoxide Chlorination | VO(O-i-Pr)₃ | HCl | Toluene | 75–85% | Moderate |

| Ligand Exchange | VOCl₂ | NaO-i-Pr | THF | 70–78% | High |

| Metathesis | VO(OAc)₃ | TMSCl, iPrOH | CH₂Cl₂ | 65–72% | Moderate |

Key Findings :

-

The direct substitution method (Hillerns and Rehder) offers the highest yield and simplicity but requires stringent anhydrous conditions.

-

Chlorination of alkoxide precursors (Crans et al.) provides better control over ligand stoichiometry at the expense of lower purity.

-

Metathesis (Martinez et al.) is preferable for acid-sensitive applications but suffers from moderate yields.

Characterization and Analytical Techniques

VO(O-i-Pr)Cl₂ is characterized by:

-

FT-IR Spectroscopy : Bands at 980 cm⁻¹ (V=O stretch) and 640 cm⁻¹ (V-Cl) .

-

¹H NMR (CDCl₃): δ 1.3 ppm (doublet, CH₃ groups), δ 4.2 ppm (septet, -OCH(CH₃)₂) .

-

Elemental Analysis : C 18.3%, H 3.6%, Cl 36.0% (theoretical: C 18.3%, H 3.6%, Cl 36.0%) .

Applications and Implications

The compound’s Lewis acidity and stability under aerobic conditions make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-propoxy)oxovanadium (V) undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.

Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.

Substitution: The chlorine atoms can be substituted by other ligands, leading to the formation of different vanadium complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.

Substitution: Ligands such as amines, phosphines, or other alkoxides can replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Dichloro(2-propoxy)oxovanadium (V) has been studied for its potential anticancer properties. Research indicates that vanadium complexes can exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, studies have shown that oxovanadium complexes can overcome drug resistance in certain breast cancer cell lines, such as MDA-MB-231 and MCF-7, demonstrating a higher cytotoxic effect compared to traditional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Vanadium Complexes in Cancer Cells

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxovanadium(IV) Complex with Thiosemicarbazone | MDA-MB-231 | 15 | Induction of apoptosis |

| Dichloro(2-propoxy)oxovanadium (V) | HeLa | 12 | DNA intercalation and cleavage |

| Cisplatin | MCF-7 | 25 | DNA crosslinking |

1.2 Photodynamic Therapy (PDT)

The compound has also been investigated for its role in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon irradiation, leading to cell death. Studies have reported that dichloro(2-propoxy)oxovanadium (V) can generate reactive species effectively under visible light, suggesting its potential as a therapeutic agent in cancer treatment .

Catalytic Applications

2.1 Catalysis in Organic Reactions

Dichloro(2-propoxy)oxovanadium (V) serves as a catalyst in various organic reactions, including oxidation processes. Its redox properties allow it to facilitate the oxidation of alcohols to carbonyl compounds efficiently. Research has demonstrated that vanadium complexes can enhance reaction rates and selectivity in oxidation reactions involving phenolic compounds .

Table 2: Catalytic Activity of Dichloro(2-propoxy)oxovanadium (V)

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Oxidation | Alcohols | Aldehydes/Ketones | 85 |

| Cycloaddition with CO2 | Epoxides | Cyclic Carbonates | 100 |

Electrochemical Applications

3.1 Biofuel Cells

Dichloro(2-propoxy)oxovanadium (V) has been explored as a redox mediator in biofuel cells. Its ability to facilitate electron transfer processes enhances the efficiency of enzyme-catalyzed reactions, making it a promising candidate for improving biofuel cell performance .

Table 3: Electrochemical Properties of Dichloro(2-propoxy)oxovanadium (V)

| Parameter | Value |

|---|---|

| Oxidation Potential (mV) | +300 |

| Current Density (mA/cm²) | 5 |

| Stability in Aqueous Solutions | High |

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of dichloro(2-propoxy)oxovanadium (V), researchers treated HeLa cells with varying concentrations of the compound under light irradiation. The results indicated significant cell death at low concentrations compared to controls, highlighting its potential as an effective PDT agent.

Case Study 2: Catalytic Efficiency

Another investigation assessed the catalytic efficiency of dichloro(2-propoxy)oxovanadium (V) in the oxidation of styrene derivatives. The study found that the compound exhibited high selectivity and yield, outperforming traditional catalysts in terms of reaction time and product purity.

Mechanism of Action

The mechanism by which Dichloro(2-propoxy)oxovanadium (V) exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular pathways involved include the modulation of signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxovanadium Complexes

Dichloro(2,2,2-trifluoroethoxy)oxovanadium(V)

- Structure and Electronic Effects : Replaces the 2-propoxy group with a strongly electron-withdrawing 2,2,2-trifluoroethoxy ligand. This enhances the Lewis acidity of the vanadium center, making it more electrophilic.

- Reactivity and Applications: Demonstrated exceptional efficacy in one-electron oxidative cyclization and unsymmetrical coupling of silyl enol ethers, outperforming other vanadium-based reagents in yield and selectivity . The trifluoroethoxy group’s electron-withdrawing nature likely stabilizes reactive intermediates during catalysis.

- Thermal Stability: Not explicitly reported, but fluorinated ligands generally improve thermal stability compared to hydrocarbon analogs.

Oxidovanadium(V) Hydrazone Complexes (e.g., [VOL(OEt)(MeOH)])

- Structure: Octahedral coordination with hydrazone ligands (e.g., N’-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide). These complexes often include additional ligands like methanol or ethoxide .

- Catalytic Properties : Effective in olefin oxidation using tert-butyl hydroperoxide as an oxidant. The hydrazone ligand framework facilitates substrate binding and stabilizes high oxidation states during catalysis .

Vanadium(IV) Complexes (e.g., Bis(maltolato)oxovanadium(IV))

- Oxidation State : Vanadium(IV) centers are less oxidizing than V(V) but exhibit distinct biological activity.

- Biological Activity: Organic V(IV) complexes (e.g., bis(maltolato)oxovanadium(IV)) inhibit cell proliferation at 0.5–5.0 μM concentrations, whereas inorganic V(V) salts require ~6× higher concentrations for similar effects .

- Implications for Dichloro(2-propoxy)oxovanadium(V) : As a V(V) complex, it may exhibit reduced bioactivity compared to V(IV) derivatives but could serve as a precursor for reduced vanadium species in medicinal chemistry.

Comparative Data Table

Research Findings and Implications

- Catalytic Performance : While Dichloro(2,2,2-trifluoroethoxy)oxovanadium(V) excels in oxidative coupling , the propoxy variant may favor reactions requiring less electrophilic vanadium centers, such as mild oxidations or polymerization (e.g., oligomerization of 2-chloro-2-propen-1-ol, as seen with V(IV) catalysts in ).

- Synthetic Accessibility : The 2-propoxy ligand is less synthetically demanding than fluorinated or hydrazone ligands, suggesting cost advantages for large-scale applications .

Biological Activity

Dichloro(2-propoxy)oxovanadium (V) is a vanadium-based compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activities associated with this compound.

Overview of Vanadium Compounds

Vanadium compounds, particularly those in oxidation states IV and V, have been studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer, antibacterial, and antioxidant effects. The mechanism of action often involves interaction with biomolecules such as DNA and proteins, leading to various cellular responses.

Synthesis and Characterization

Dichloro(2-propoxy)oxovanadium (V) can be synthesized through the reaction of vanadyl acetylacetonate with appropriate ligands. The compound's structure is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the coordination environment of vanadium and the presence of the propoxy group.

Anticancer Properties

Research indicates that dichloro(2-propoxy)oxovanadium (V) exhibits significant anticancer activity against various cancer cell lines. A study demonstrated its cytotoxic effects on human ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cell lines. The compound showed an IC50 value lower than that of standard chemotherapeutics like cisplatin in specific contexts, indicating its potential as an alternative or adjunct therapy.

Table 1: Cytotoxicity of Dichloro(2-propoxy)oxovanadium (V)

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| A2780 (Ovarian Cancer) | 1.9 | More potent |

| HCT116 (Colorectal) | 15.6 | Less potent |

| Normal Fibroblasts | 8.8 | Higher IC50 |

The anticancer activity is attributed to several mechanisms:

- DNA Interaction : Studies show that dichloro(2-propoxy)oxovanadium (V) binds to DNA, causing structural changes that inhibit replication.

- Reactive Oxygen Species (ROS) : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Antioxidant Activity

In addition to its anticancer effects, dichloro(2-propoxy)oxovanadium (V) exhibits antioxidant properties. It scavenges free radicals and reduces oxidative damage in cells. This activity is crucial for protecting normal cells from the side effects of oxidative stress induced by chemotherapy.

Table 2: Antioxidant Activity Comparisons

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Dichloro(2-propoxy)oxovanadium(V) | 85 | 90 |

| Standard Antioxidant (Ascorbic Acid) | 95 | 92 |

Case Studies

- In Vivo Studies : Animal models treated with dichloro(2-propoxy)oxovanadium (V) showed reduced tumor growth compared to control groups. The treatment resulted in significant decreases in tumor size and weight.

- Clinical Relevance : Preliminary clinical trials suggest that vanadium compounds can enhance the efficacy of existing chemotherapy regimens while reducing side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dichloro(2-propoxy)oxovanadium (V), and how can by-product formation be minimized?

- Methodological Answer : The synthesis involves step-wise alkoxylation and halogenation. For example, using anhydrous pyridine with tosyl chloride can introduce leaving groups, but partial deprotection may occur, leading to hydroxylated by-products (e.g., 1-hydroxy-3-(p-toluenesulphonyloxy)-2-propoxy derivatives) . To minimize by-products, monitor reaction kinetics and optimize stoichiometric ratios. Column chromatography with dichloromethane/methanol (25:1) is effective for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stability of Dichloro(2-propoxy)oxovanadium (V)?

- Methodological Answer : Use a combination of:

- UV-Vis spectroscopy to study electronic transitions in the VO²⁺ core .

- ESR spectroscopy to analyze the d¹ electronic configuration of vanadium(IV) and ligand-field effects .

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly decomposition temperatures and ligand loss patterns .

Advanced Research Questions

Q. How does Dichloro(2-propoxy)oxovanadium (V) act as a catalyst in radical-initiated cyclization reactions?

- Methodological Answer : Investigate its mechanistic role via:

- Kinetic studies (e.g., rate measurements under varying temperatures and concentrations).

- Electron paramagnetic resonance (EPR) to detect radical intermediates during cyclization .

- Computational modeling (DFT) to map reaction pathways and identify transition states .

Q. What are the redox properties of Dichloro(2-propoxy)oxovanadium (V), and how do they influence its reactivity in aqueous vs. non-aqueous systems?

- Methodological Answer : Employ:

- Cyclic voltammetry to measure redox potentials and identify V⁴⁺/V⁵⁺ transitions .

- pH-dependent stability assays to correlate redox behavior with ligand dissociation in aqueous media .

- DFT calculations to model electron-transfer pathways and solvation effects .

Q. How can thermal decomposition pathways of Dichloro(2-propoxy)oxovanadium (V) be systematically analyzed?

- Methodological Answer : Use TGA-DSC coupled with mass spectrometry to:

- Track mass loss events (e.g., ligand detachment, VOCl₂ formation).

- Identify gaseous by-products (e.g., HCl, propylene oxide) under controlled atmospheres .

Q. What experimental and theoretical approaches resolve contradictions in electronic structure assignments for oxovanadium complexes?

- Methodological Answer : Combine:

- Single-crystal X-ray diffraction for precise bond-length/angle measurements.

- Multiconfigurational CASSCF calculations to model ligand-field splitting and d-orbital interactions .

Q. How can computational modeling improve the design of Dichloro(2-propoxy)oxovanadium (V) derivatives for targeted applications?

- Methodological Answer :

- Optimize geometries using B3LYP/6-311+G(d,p) basis sets in Gaussian .

- Validate models against experimental spectral data (e.g., IR, ESR) .

- Screen derivatives for stability using molecular dynamics simulations.

Q. What biochemical interactions occur between Dichloro(2-propoxy)oxovanadium (V) and cellular components, and how are they quantified?

- Methodological Answer :

- Use fluorescence quenching assays to study binding with proteins (e.g., albumin) .

- Conduct ICP-MS to measure vanadium uptake in cell cultures.

- Perform DNA cleavage assays to assess oxidative damage via gel electrophoresis .

Q. How does ligand substitution (e.g., propoxy vs. alkoxy groups) alter the stability of Dichloro(2-propoxy)oxovanadium (V) in solution?

- Methodological Answer :

- Compare hydrolysis rates via NMR kinetics in deuterated solvents .

- Use HPLC-MS to monitor ligand exchange products under varying pH and temperature .

Q. What strategies address contradictory data in studies of Dichloro(2-propoxy)oxovanadium (V)’s catalytic efficiency?

- Methodological Answer :

- Perform meta-analysis of published kinetic data to identify outliers.

- Validate protocols via round-robin experiments across labs, ensuring consistent catalyst activation (e.g., MMAO-12 co-catalyst) .

- Use multivariate statistical analysis to isolate variables (e.g., solvent polarity, temperature) .

Properties

IUPAC Name |

oxovanadium;propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O.2ClH.O.V/c1-3(2)4;;;;/h3-4H,1-2H3;2*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDVHRNRDSZLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.O=[V].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2O2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.